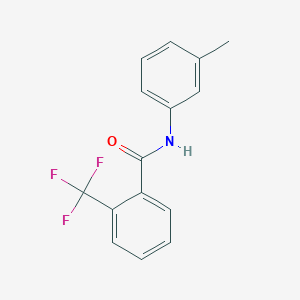

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

Descripción

Overview of the Benzamide (B126) Scaffold in Medicinal Chemistry and Drug Discovery

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, making them a frequent starting point for the development of new therapeutic agents. The versatility of the benzamide structure allows for extensive modification, enabling chemists to fine-tune its properties to interact with a diverse range of biological targets. researchgate.net

The inherent properties of the amide group, including its ability to act as both a hydrogen bond donor and acceptor, contribute significantly to its capacity for molecular recognition and binding to biological macromolecules like enzymes and receptors. This has led to the development of benzamide-containing drugs with applications across numerous therapeutic areas. nih.gov Research has demonstrated that differently substituted benzamides can possess significant antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.net

Table 1: Examples of Pharmacological Activities of Benzamide Derivatives

| Therapeutic Area | Pharmacological Activity |

|---|---|

| Oncology | Anticancer, Histone Deacetylase (HDAC) Inhibition |

| Infectious Diseases | Antimicrobial, Antifungal, Antibacterial |

| Neurology | Anticonvulsant, Analgesic |

| Inflammation | Anti-inflammatory |

This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.net

Significance of the Trifluoromethyl Group in Enhancing Biological Activities and Modulating Pharmacological Profiles

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established and powerful strategy in medicinal chemistry. google.com This small functional group can profoundly alter a molecule's physicochemical and biological properties, often leading to improved therapeutic potential. google.com The high electronegativity of the fluorine atoms in the -CF3 group significantly influences the electronic properties of the parent molecule. epo.org

One of the most critical impacts of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. This can increase a drug's half-life, allowing for less frequent dosing.

Furthermore, the trifluoromethyl group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, and reach its target site. This modification can also enhance the binding affinity of a compound to its target protein, leading to greater potency. Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). epo.org

Table 2: Key Effects of the Trifluoromethyl Group in Drug Design

| Property Affected | Consequence for Drug Candidate |

|---|---|

| Metabolic Stability | Increased resistance to metabolism, longer half-life. |

| Lipophilicity | Enhanced ability to cross cell membranes and improved permeability. |

| Binding Affinity | Can increase binding to the target receptor or enzyme, improving potency. |

| Electronic Properties | Alters the acidity or basicity of nearby functional groups, affecting interactions. epo.org |

| Bioisosterism | Often used as a bioisostere for methyl or chloro groups to fine-tune properties. epo.org |

This table is generated based on data from multiple sources.

Contextualization of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide within Related Chemical Classes and Research Areas

Detailed research findings, including specific biological activities and extensive structure-activity relationship (SAR) studies for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide (CAS Number: 68658-74-2), are not extensively documented in publicly accessible scientific literature. However, by examining related chemical classes, we can infer potential areas of scientific interest.

The structure combines the features of trifluoromethyl-substituted benzamides and N-aryl benzamides (benzanilides). Research into structurally similar compounds suggests that molecules of this type are often investigated for their potential as modulators of ion channels or as agrochemicals. For instance, various trifluoromethyl-containing benzamide derivatives have been explored as potential insecticides and fungicides. google.comregulations.gov Furthermore, other complex benzamides have been investigated for their activity as antagonists for Transient Receptor Potential (TRP) ion channels, which are involved in pain and inflammation pathways.

The specific placement of the substituents—a 2-(trifluoromethyl) group on the benzoyl ring and a 3-methyl group on the N-phenyl ring—would be critical in determining its three-dimensional shape and electronic distribution, and thus its specific biological target. Without empirical data, the precise role and potential applications of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide remain a subject for future investigation in the field of medicinal and chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLUMOKJWHWAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 3 Methylphenyl 2 Trifluoromethyl Benzamide and Analogues

Established and Emerging Synthetic Routes to the N-(3-methylphenyl)-2-(trifluoromethyl)benzamide Core Structure

The construction of the primary N-(3-methylphenyl)-2-(trifluoromethyl)benzamide scaffold relies on the efficient synthesis of its key precursors and the subsequent coupling reaction to form the central amide linkage.

The most direct and common method for synthesizing N-(3-methylphenyl)-2-(trifluoromethyl)benzamide is the acylation of 3-methylaniline with an activated derivative of 2-(trifluoromethyl)benzoic acid. A prevalent strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride.

The general reaction involves reacting 2-(trifluoromethyl)benzoyl chloride with 3-methylaniline in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) (Et₃N) or sodium hydride (NaH), and solvents such as tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.net The reaction conditions can be modulated, with temperatures ranging from 0 °C to room temperature, to optimize yield and purity. researchgate.net

Alternative methods utilize acid anhydrides as the acylating agent, again in the presence of a base like triethylamine. researchgate.net Furthermore, direct coupling of the carboxylic acid and the amine can be achieved using various peptide coupling reagents, although the acyl chloride method remains a cost-effective and efficient choice for many applications.

| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Conditions | Yield |

| 2-(trifluoromethyl)benzoyl chloride | 3-methylaniline | Sodium Hydride (NaH) | THF | 0 °C to 25 °C, 48-72 h | 69-97% (Typical for similar reactions) researchgate.net |

| 2-(trifluoromethyl)benzoic anhydride | 3-methylaniline | Triethylamine (Et₃N) | THF | 0 °C to 25 °C, 24 h | 69-97% (Typical for similar reactions) researchgate.net |

| 2-(trifluoromethyl)benzoic acid | 3-methylaniline | Peptide Coupling Reagent (e.g., DCC, EDC) | Dichloromethane (DCM) | Room Temperature | Variable |

Table 1: Representative Conditions for Amide Linkage Formation. Yields are generalized from similar reported reactions.

The synthesis of the key precursor, 2-(trifluoromethyl)benzoic acid, is a critical step. The trifluoromethyl (-CF₃) group is a valuable substituent in medicinal chemistry, and its introduction often requires specific fluorination techniques.

One established industrial method begins with o-toluic acid or its derivatives. For instance, o-toluoyl chloride can undergo photochlorination to produce 2-(trichloromethyl)benzoyl chloride. This intermediate is then subjected to a fluorination reaction using a source like anhydrous hydrogen fluoride (B91410) (HF), often under pressure and with a catalyst, to exchange the chlorine atoms for fluorine, yielding 2-(trifluoromethyl)benzoyl chloride. google.com Subsequent hydrolysis of the acyl chloride provides the desired 2-(trifluoromethyl)benzoic acid. google.com Another route involves the oxidation of 2-(trifluoromethyl)benzyl alcohol, though this may be less common for large-scale production. google.com

| Starting Material | Key Intermediates | Key Reactions | Purity/Yield |

| o-Toluoyl chloride | 2-(trichloromethyl)benzoyl chloride | Photochlorination, Fluorination (HF), Hydrolysis | 96.8% Yield (Final Product) |

| 2-Trichloromethyl benzal chloride | 2-Trifluoromethyl benzal chloride | Fluorination (HF), Hydrolysis, Oxidation (Nitric Acid) | 95.8% Yield google.com |

| o-Toluic acid | o-Toluoyl chloride | Chlorination (Thionyl Chloride), Further processing | 96.8% Yield (Final Product) |

Table 2: Synthetic Routes to 2-(trifluoromethyl)benzoic acid.

The synthesis of the other precursor, 3-methylaniline (m-toluidine), is typically achieved through the reduction of the corresponding nitro compound, m-nitrotoluene. This reduction is commonly performed via catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere. chemicalbook.com This approach is highly efficient and is a standard method for preparing a wide variety of substituted anilines from their nitroaromatic precursors. google.com

The synthesis of analogues of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide relies on the availability of diverse substituted anilines and benzoic acids. The strategy for preparing these precursors generally follows established aromatic chemistry principles:

Substituted Anilines: Synthesized primarily by the reduction of the corresponding substituted nitrobenzenes. The specific substituents (e.g., halogens, alkyl groups, alkoxy groups) are typically introduced onto the aromatic ring before the nitration and/or reduction steps. google.com

Substituted Benzoic Acids: Can be prepared through various methods, including the oxidation of the corresponding substituted toluenes or benzyl (B1604629) alcohols, or via the carboxylation of Grignard reagents derived from substituted aryl halides.

Design and Preparation of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide Derivatives and Analogues

The rational design and synthesis of derivatives aim to explore structure-activity relationships (SAR) by systematically modifying the core structure. Modifications can be targeted at either the benzamide (B126) or the methylphenyl portion of the molecule.

Alterations to the 2-(trifluoromethyl)benzamide (B1329304) portion of the molecule can significantly impact its chemical properties. Synthetic strategies focus on utilizing different benzoic acid precursors.

Positional Isomers: The trifluoromethyl group can be moved to the meta or para positions by starting with 3-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzoic acid, respectively.

Additional Substituents: Other functional groups such as halogens (Cl, Br), nitro (NO₂), or alkoxy (OCH₃) groups can be introduced onto the benzamide ring. This is achieved by using appropriately disubstituted benzoic acid starting materials. For example, reacting 3-methylaniline with 3-chloro-benzoic acid would yield 3-chloro-N-(3-methylphenyl)benzamide, an analogue that explores the effect of a chloro substituent. nih.gov

Replacement of the Trifluoromethyl Group: The -CF₃ group can be replaced with other electron-withdrawing or electron-donating groups to probe electronic effects. For instance, using 2-methylbenzoic acid would lead to the synthesis of 2-methyl-N-(3-methylphenyl)benzamide. nih.gov

Modifications to the N-aryl ring are accomplished by substituting 3-methylaniline with other substituted anilines in the amide coupling reaction. This allows for a systematic investigation of the steric and electronic requirements of this part of the molecule.

Positional Isomers: The methyl group on the aniline (B41778) ring can be moved to the ortho or para positions by using 2-methylaniline or 4-methylaniline as the starting amine. The synthesis of 3-methyl-N-(2-methylphenyl)benzamide is an example of such a modification. nih.govresearchgate.net

Different Alkyl Groups: The methyl group can be replaced by other alkyl groups (e.g., ethyl, propyl) to investigate the effect of steric bulk.

Introduction of Other Functional Groups: A wide range of anilines bearing different functional groups (e.g., chloro, dichloro, methoxy) can be used to synthesize a library of analogues. For example, the synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl) amides has been reported, demonstrating the feasibility of incorporating multiple substituents. researchgate.net

| Analogue Name | Modification on Benzamide Ring | Modification on Phenylamine Ring | Reference |

| 3-Chloro-N-(3-methylphenyl)benzamide | 2-CF₃ replaced with 3-Cl | None | nih.gov |

| 2-Methyl-N-(3-methylphenyl)benzamide | 2-CF₃ replaced with 2-CH₃ | None | nih.gov |

| 3-Methyl-N-(2-methylphenyl)benzamide | 2-CF₃ replaced with 3-CH₃ | 3-CH₃ moved to 2-CH₃ | nih.govresearchgate.net |

| N-(3-Methylphenyl)benzamide | 2-CF₃ group absent | None | researchgate.net |

Table 3: Examples of Synthesized Analogues and their Structural Modifications.

Exploration of Modifications to the Amide Linkage and Linker Region

The structural integrity of the amide bond and the nature of the linker region are critical determinants of the physicochemical and biological properties of benzamide derivatives. Research into analogues of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide often involves strategic modifications to this core structure to probe structure-activity relationships (SAR) and optimize compound characteristics. These modifications can range from altering the length and flexibility of the linker to replacing the amide bond with bioisosteric equivalents.

Another approach is the bioisosteric replacement of the amide group itself. The amide bond, while crucial for structural integrity, can be susceptible to enzymatic cleavage. Replacing it with more stable mimics can enhance metabolic stability. In the design of amyloid-beta aggregation inhibitors, for example, the α,β-unsaturated linker region of a chalcone (B49325) scaffold was replaced by an amide bioisostere to generate N-benzylbenzamide and N-phenethylbenzamide derivatives. researchgate.net The reductive functionalization of amides offers a route to installing moieties that can mimic the carbonyl function, such as trifluoroethylamines, which serve as effective amide bioisosteres. nih.gov

The following table summarizes representative modifications made to the linker and amide region in various benzamide-based compounds and the rationale behind these changes.

| Modification Type | Specific Change | Example Compound Class | Rationale/Objective | Reference |

| Linker Length Variation | Methyleneoxy to Ethylenoxy/Propylenoxy | FtsZ-targeting Benzamides | To evaluate the optimal distance for binding site engagement. | nih.gov |

| Amide Bioisosterism | Replacement of α,β-unsaturated system with an amide bond | N-benzylbenzamide derivatives | To improve metabolic stability and inhibitory activity. | researchgate.net |

| Amide Bioisosterism | Reductive functionalization to trifluoroethylamine | General bioactive compounds | To mimic the amide carbonyl function with a more stable group. | nih.gov |

| Linker Composition | Replacement of methylamide linker with other tethers | N-[(thiophen-3-yl)methyl]benzamides | To explore the impact of linker chemistry on antiviral activity. | acs.org |

These derivatization strategies highlight the chemical versatility available to researchers for fine-tuning the properties of benzamide analogues, enabling the systematic exploration of chemical space to develop compounds with improved profiles.

Methodological Innovations and Green Chemistry Approaches in Benzamide Synthesis

The synthesis of benzamides, including N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, is a cornerstone of organic and medicinal chemistry. ucl.ac.ukresearchgate.net Traditionally, amide bond formation relies on stoichiometric coupling reagents (like carbodiimides) or the conversion of carboxylic acids to more reactive acyl chlorides. ucl.ac.ukmdpi.com However, these methods often generate significant chemical waste, leading to a low atom economy and environmental concerns. ucl.ac.uksigmaaldrich.com In response, the field has seen a significant shift towards methodological innovations and the adoption of green chemistry principles. nih.gov

Catalytic Amide Bond Formation

A key area of innovation is the development of catalytic methods for direct amidation, which avoid the need for stoichiometric activators. ucl.ac.ukresearchgate.net Boronic acids have emerged as attractive organocatalysts for the direct and waste-free amidation of carboxylic acids at room temperature. sigmaaldrich.com These catalysts are generally air-stable, inexpensive, and exhibit low toxicity. researchgate.net Another approach involves the dehydrogenative coupling of alcohols and amines, catalyzed by transition metals like ruthenium, to form amides with the liberation of hydrogen gas (H₂) as the only byproduct. sigmaaldrich.com More recently, iron-promoted reactions have been developed for the synthesis of N-aryl amides from readily available nitroarenes and acyl halides in water, using iron dust as an inexpensive and safe reductant. rsc.org

Biocatalytic and Enzymatic Synthesis

Biocatalysis represents a powerful green alternative for amide bond formation, offering high selectivity under mild reaction conditions. rsc.orgrsc.org Enzymes, particularly from the lipase (B570770) family such as Candida antarctica lipase B (CALB), have been shown to be effective biocatalysts for the direct amidation of free carboxylic acids with amines in anhydrous organic media. nih.gov This enzymatic approach avoids hazardous reagents and often results in fewer byproducts. nih.gov ATP-dependent enzymes are also highly promising, especially when used in aqueous mediums coupled with ATP recycling systems to ensure efficiency. rsc.orgrsc.org These biocatalytic strategies are increasingly harnessed for the synthesis of industrially relevant compounds. rsc.org

Solvent-Free and Alternative Media Approaches

Minimizing or eliminating the use of hazardous organic solvents is a central tenet of green chemistry. Solvent-free, or solid-state, reaction conditions have been successfully applied to amide synthesis. researchgate.net One such method involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) in the presence of a boric acid catalyst. researchgate.net This procedure is simple, rapid, and avoids the environmental burden associated with solvent use and disposal. researchgate.net The use of water as a green solvent is also gaining traction, as demonstrated in the iron-promoted synthesis of N-aryl amides, which circumvents the need for organic solvents that are often difficult to recover. rsc.org

The table below provides a comparative overview of traditional and innovative methods for benzamide synthesis.

| Methodology | Activating Agent/Catalyst | Key Features | Advantages | Reference |

| Traditional Methods | Stoichiometric coupling reagents (e.g., EDC, HATU), Thionyl chloride | High reactivity, broad substrate scope. | Well-established and reliable. | ucl.ac.uk |

| Catalytic Amidation | Boronic acids, Ruthenium complexes, Iron dust | Catalytic activation, direct coupling. | High atom economy, reduced waste. sigmaaldrich.comrsc.org | sigmaaldrich.comrsc.org |

| Biocatalytic Synthesis | Lipases (e.g., CALB), ATP-dependent enzymes | High chemo-, regio-, and stereoselectivity; mild conditions. | Environmentally benign, sustainable. nih.govrsc.org | nih.govrsc.org |

| Solvent-Free Synthesis | Boric acid | Solid-state reaction, thermal activation. | Eliminates solvent waste, operational simplicity. | researchgate.net |

These innovations reflect a paradigm shift in chemical synthesis, where efficiency is increasingly measured not only by yield but also by sustainability and environmental impact. The development of these greener pathways is crucial for the large-scale production of benzamides and their analogues.

Pre Clinical Biological Activities and Molecular Target Identification of N 3 Methylphenyl 2 Trifluoromethyl Benzamide and Benzamide Derivatives in Vitro and Theoretical Models

Anticancer and Antiproliferative Activity Investigations

Benzamide (B126) derivatives have emerged as a versatile scaffold in the design of anticancer agents, demonstrating the ability to interfere with key processes of cancer cell growth and survival.

Kinase Inhibition Profiles

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. Various benzamide derivatives have been evaluated for their ability to block the activity of several kinases crucial to tumor development and progression.

Specific kinase inhibition data for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide against the kinases listed below were not identified in the reviewed literature. However, extensive research on related benzamide derivatives demonstrates significant activity against a range of these targets.

RAF: A novel series of N-(3-(2-((2-Hydroxyethyl)amino)-6-morpholinopyrimidin-4-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide was developed as a RAF inhibitor. An X-ray co-crystal structure revealed that the CF3 pyridyl moiety occupies a specific hydrophobic pocket of the BRAF kinase.

c-KIT: Deregulation of the c-KIT receptor tyrosine kinase is linked to cancers such as gastrointestinal stromal tumors (GIST). Amido-benzisoxazoles and other benzamide derivatives have been identified as potent inhibitors of c-KIT.

Epidermal Growth Factor Receptor (EGFR): 4-(Arylaminomethyl)benzamide derivatives containing a (trifluoromethyl)benzene ring have shown high potency against EGFR, with some analogues achieving 91% and 92% inhibition at a concentration of 10 nM.

Human Epidermal Growth Factor Receptor 2 (HER-2) and 4 (HER-4): Certain benzimidazole (B57391) derivatives have been found to potently inhibit both EGFR and HER2 activity by reducing their tyrosine phosphorylation. Afatinib, an anilinoquinazoline-based irreversible inhibitor, shows activity against EGFR, HER2, and HER4.

Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor (InsR): While direct inhibition by a simple benzamide is not widely reported, the broader class of tyrosine kinase inhibitors, which includes many benzamide-based structures, is known to target these receptors.

Kinase Insert Domain Receptor (KDR): Sorafenib, a multi-kinase inhibitor with a structure related to benzamides, targets several kinases, with VEGFR (KDR) being a primary target.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Beta (PDGFRβ): A number of 4-(arylaminomethyl)benzamide derivatives have been investigated for their inhibitory activity against a panel of receptor tyrosine kinases, including PDGFRα and PDGFRβ.

Discoidin Domain Receptors 1 and 2 (DDR1/DDR2): The multi-targeted cancer drug imatinib, which has a benzamide component in its structure, and the selective inhibitor DDR1-IN-1 have been shown to inhibit DDR1 and DDR2. Ponatinib, another related inhibitor, potently inhibits both DDR1 and DDR2 with an IC50 of 9 nM.

| Kinase Target | Benzamide Derivative Class | Reported Activity |

|---|---|---|

| RAF | Trifluoromethyl Benzamides | Potent inhibition, with the CF3 group occupying a hydrophobic pocket. |

| c-KIT | Amido-benzisoxazoles | Potent inhibition, relevant for GIST. |

| EGFR | 4-(Arylaminomethyl)benzamides | High potency, with up to 92% inhibition at 10 nM. |

| HER-2 | Benzimidazole derivatives | Potent inhibition of tyrosine phosphorylation. |

| PDGFRα/β | 4-(Arylaminomethyl)benzamides | Investigated as part of a kinase panel. |

| DDR1/DDR2 | Imatinib, Ponatinib | Potent inhibition (Ponatinib IC50 = 9 nM). |

Inhibition of Key Intracellular Signaling Pathways Associated with Cell Proliferation

Consistent with their kinase inhibition profiles, benzamide derivatives have been shown to modulate critical signaling pathways that control cell growth, proliferation, and survival.

RAS-RAF-MEK-ERK Pathway: As direct inhibitors of RAF kinases, certain benzamide derivatives effectively block this key signaling cascade, which is frequently mutated in human cancers like melanoma.

PI3K/Akt Pathway: By inhibiting upstream receptor tyrosine kinases like EGFR and HER2, benzamide derivatives can prevent the downstream activation of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.

Hedgehog Signaling Pathway: A series of novel 4-(2-pyrimidinylamino)benzamide derivatives, including some with trifluoromethyl groups, have been designed and evaluated as potent inhibitors of the Hedgehog signaling pathway. One of the most potent compounds exhibited an IC50 of 1.44 nM. These compounds act as smoothened (SMO) antagonists.

Antimicrobial Activity Evaluations

The benzamide scaffold has also been explored for its potential to combat infectious diseases, with various derivatives showing promising activity against bacteria, fungi, and parasites.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and new therapeutics are urgently needed. Benzamide derivatives have shown significant promise in this area.

While no specific data exists for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, studies on related compounds are encouraging. A series of morpholinobenzamides were identified as potent inhibitors of Mycobacterium tuberculosis QcrB. Structure-activity relationship (SAR) studies led to the identification of potent benzamides with IC90 values as low as 0.09 µM. nih.gov Additionally, N-alkyl nitrobenzamides, particularly 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives, have demonstrated potent antitubercular activity, with the most active compounds showing a Minimum Inhibitory Concentration (MIC) of 16 ng/mL. nih.gov These compounds are thought to act by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov Another study focused on 3,5-dinitrobenzamide (B1662146) derivatives found compounds with MIC values of 0.031 μg/mL against M. tuberculosis H37Rv, an activity level comparable to the frontline drug isoniazid. mdpi.com

| Benzamide Derivative Class | Molecular Target | Reported Activity (MIC/IC90) |

|---|---|---|

| Morpholinobenzamides | QcrB | IC90 = 0.09 µM |

| N-Alkyl Nitrobenzamides | DprE1 (putative) | MIC = 16 ng/mL |

| 3,5-Dinitrobenzamides | DprE1 (putative) | MIC = 0.031 µg/mL |

Antimalarial Activity, including Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) Inhibition

The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents. The de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the parasite, has been a key focus for drug development.

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in this pathway, has been validated as a promising drug target. scialert.netresearchgate.net Several classes of compounds, including benzamides, have been reported to inhibit PfDHODH. scialert.net A high-throughput screening campaign identified N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides with low nanomolar potency against PfDHODH. nih.gov Further optimization of a pan-kinase inhibitor hit from a cell-based P. falciparum proliferation assay led to a novel benzamide scaffold that retained potent antiplasmodial activity but was devoid of human kinase activity. nih.gov This highlights the potential for developing selective benzamide-based antimalarials. nih.gov

Broad-Spectrum Antibacterial and Antifungal Investigations

Beyond tuberculosis, benzamide derivatives have been investigated for broader antimicrobial applications.

Antibacterial Activity: Various benzamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comepa.gov For instance, certain derivatives of 2,2'-dithiobis(benzamide) showed potent in vitro activity against Mycobacterium tuberculosis H37Rv, including drug-resistant strains, as well as against atypical mycobacteria like Mycobacterium kansasii and Mycobacterium intracellulare. nih.gov A series of 3-benzylamide derivatives showed good activity against several Gram-positive bacteria, including Staphylococcus aureus. nih.gov

Antifungal Activity: The benzamide scaffold is also present in compounds with significant antifungal properties. A series of N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine (B1679370) moiety exhibited excellent in vitro activity against plant pathogenic fungi such as Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. acs.org One compound, in particular, showed activity against S. sclerotiorum with an EC50 value of 0.37 mg/L, comparable to the commercial fungicide fluxapyroxad. acs.org Another study on novel benzamide derivatives containing a triazole moiety found that many of the compounds exhibited good activity against six tested phytopathogenic fungi. nih.gov However, the introduction of a CF3 group was found to decrease the antifungal activity in this particular series. nih.gov

Other Pharmacological Activity Profiles

Recent research has uncovered a range of other pharmacological activities associated with benzamide derivatives, highlighting their potential as versatile therapeutic scaffolds. These activities span enzyme inhibition, receptor modulation, and antiviral effects, demonstrating the broad biological scope of this chemical class.

Enzyme Inhibition (e.g., Acetylcholinesterase (AChE), β-secretase (BACE1), Ubiquitin Specific Peptidase 7 (USP7))

Benzamide derivatives have been investigated for their potential to inhibit various enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov The core function of these agents is to prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission. nih.gov Studies on various 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibitory activity against AChE. mdpi.com For instance, certain halogenated salicylanilides, a class of 2-hydroxy-N-phenylbenzamides, have shown IC₅₀ values for AChE inhibition in the micromolar range. mdpi.com Structural modifications, such as the substitution pattern on both the salicylic (B10762653) acid and aniline (B41778) rings, have been shown to influence the inhibitory potency. mdpi.com

β-secretase (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govfrontiersin.org Consequently, BACE1 has emerged as a major therapeutic target for developing disease-modifying treatments for Alzheimer's. nih.govnih.gov The development of BACE1 inhibitors has been a significant focus of research, with various peptidomimetic and non-peptidic small molecules being designed. nih.gov While specific data on N-(3-methylphenyl)-2-(trifluoromethyl)benzamide is not available, the broader class of benzamides has been explored for BACE1 inhibition. For example, aminomethyl-derived BACE1 inhibitors have been designed to engage key residues in the enzyme's binding site. acs.org

Ubiquitin Specific Peptidase 7 (USP7): USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cancer, such as the tumor suppressor p53 and the oncogenic E3 ligase MDM2. uel.ac.uknih.gov Inhibition of USP7 can lead to the degradation of these oncoproteins, making it a promising strategy for cancer therapy. uel.ac.uknih.gov Several small molecule inhibitors of USP7 have been developed, with some demonstrating high affinity and specificity. uel.ac.ukrcsb.org These inhibitors have been shown to destabilize USP7 substrates, leading to the activation of p53-dependent tumor suppression pathways. uel.ac.uk The therapeutic potential of USP7 inhibition is an active area of investigation in oncology. nih.govnih.gov

Table 1: Enzyme Inhibitory Profiles of Selected Benzamide Derivatives

| Enzyme Target | Compound Class | Observed Activity | Reference |

| Acetylcholinesterase (AChE) | Halogenated 2-hydroxy-N-phenylbenzamides | Moderate inhibition (IC₅₀ in µM range) | mdpi.com |

| β-secretase (BACE1) | Aminomethyl derivatives | Engagement of key binding site residues | acs.org |

| Ubiquitin Specific Peptidase 7 (USP7) | Various small molecules | High affinity and specificity, in vivo tumor growth inhibition | uel.ac.ukrcsb.org |

Receptor Modulation (e.g., Type 5 Metabotropic Glutamate (B1630785) (mGlu5) Receptor)

The modulation of neurotransmitter receptors is another area where benzamide derivatives have shown promise.

Type 5 Metabotropic Glutamate (mGlu5) Receptor: The mGlu5 receptor is a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. It has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. nih.govnih.gov Allosteric modulators, which bind to a site distinct from the glutamate binding site, can fine-tune receptor activity. nih.gov Several N-benzamide derivatives have been identified as potent and selective positive or negative allosteric modulators (PAMs and NAMs) of the mGlu5 receptor. nih.govresearchgate.net For example, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a known mGlu5 PAM that has shown efficacy in animal models of psychosis. nih.gov

Antiviral Activity (e.g., HIV-1 Assembly Inhibition)

The antiviral potential of benzamide derivatives has also been an area of active investigation.

HIV-1 Assembly Inhibition: The capsid protein (CA) of the Human Immunodeficiency Virus Type 1 (HIV-1) is essential for the assembly of infectious viral particles. nih.gov Small molecules that bind to CA and disrupt its assembly process are a promising class of antiretroviral agents. nih.govmdpi.com While specific data for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide is not available, a compound designated as "C1" has been reported to bind to the N-terminal domain of the HIV-1 CA protein. nih.gov This binding inhibits CA assembly in vitro and prevents proper capsid formation during viral maturation, ultimately leading to non-infectious viral particles. nih.gov Resistance to this compound was mapped to a single amino acid substitution within the binding site, confirming CA as the antiviral target. nih.gov

Molecular Target Validation and Mechanism-Based Biological Screening

The identification and validation of molecular targets are critical steps in the drug discovery process. For the pharmacological activities described above, various methods are employed to confirm that a compound's biological effect is due to its interaction with a specific target.

For enzyme inhibitors, target validation often involves demonstrating a direct interaction with the enzyme, determining the mode of inhibition through kinetic studies, and showing a correlation between enzyme inhibition and cellular or physiological effects. google.com In the case of USP7 inhibitors, for example, co-crystal structures have been solved to reveal how the compounds bind to a specific pocket on the enzyme. uel.ac.ukrcsb.org Furthermore, cellular target engagement is confirmed by observing the destabilization of known USP7 substrates like MDM2. uel.ac.uk

For receptor modulators, validation includes binding assays to determine affinity and selectivity for the target receptor over other receptors. nih.gov Functional assays are then used to characterize the modulatory effect (e.g., potentiation or inhibition of the response to the endogenous ligand). nih.govnih.gov In vivo studies in animal models of disease further validate the therapeutic potential of targeting the receptor. nih.gov

In the context of antiviral agents, target validation can be achieved by generating resistant viral strains and identifying mutations in the target protein that confer resistance. nih.gov This provides strong evidence that the antiviral activity is mediated through the specific target. Biochemical assays, such as in vitro assembly assays for HIV-1 capsid inhibitors, can further elucidate the mechanism of action. nih.gov

Mechanism-based biological screening involves designing assays that specifically probe the interaction with the intended molecular target. This allows for the high-throughput screening of compound libraries to identify new active molecules and to optimize the structure-activity relationship (SAR) of lead compounds.

Mechanistic Investigations of N 3 Methylphenyl 2 Trifluoromethyl Benzamide Interactions with Biological Systems

Elucidation of Molecular Mechanisms of Action within Identified Biological Pathways

No studies have been identified that elucidate the molecular mechanisms of action for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide within any biological pathways.

Analysis of Enzymatic and Receptor Binding Kinetics and Thermodynamics

There is no available data on the enzymatic or receptor binding kinetics and thermodynamics of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide.

Cellular Permeability and Intracellular Distribution Studies in Model Systems

Research on the cellular permeability and intracellular distribution of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide in model systems has not been published.

Impact on Key Cellular Homeostatic Processes and Biochemical Cycles

The impact of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide on key cellular homeostatic processes and biochemical cycles has not been documented in the scientific literature.

Computational and Theoretical Studies on N 3 Methylphenyl 2 Trifluoromethyl Benzamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

While specific molecular docking studies for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide are not extensively detailed in publicly available literature, the methodology is central to understanding its potential biological activity. For a compound with this benzanilide (B160483) scaffold, docking simulations would involve:

Target Identification: Identifying potential protein targets based on the activity of structurally similar molecules. For instance, related benzamide (B126) derivatives have been explored as antagonists for targets like the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.net

Binding Site Analysis: Defining the active site or binding pocket of the target protein.

Conformational Sampling: Generating a range of possible conformations for the ligand (N-(3-methylphenyl)-2-(trifluoromethyl)benzamide) and docking them into the protein's active site.

Scoring and Analysis: Using scoring functions to rank the potential binding poses based on estimated binding affinity. The results would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

These simulations are foundational for structure-activity relationship (SAR) studies and for guiding the chemical modification of the lead compound to enhance its potency and selectivity. patsnap.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

For a complex involving N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, an MD simulation would assess:

Binding Stability: By running the simulation for several nanoseconds or longer, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates.

Conformational Changes: The simulation reveals how the ligand and protein adapt to each other's presence, highlighting key conformational changes necessary for stable binding.

Interaction Dynamics: It allows for the analysis of the persistence of specific intermolecular interactions (e.g., hydrogen bonds) over the simulation time, providing a more accurate picture of the binding mode.

These simulations are computationally intensive but offer a higher level of detail regarding the dynamics and thermodynamics of the binding event, which is critical for lead optimization. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis, Reactivity Prediction, and Spectroscopic Property Derivations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. researchgate.net These methods provide detailed information about molecular geometry, electronic structure, and reactivity.

Studies on closely related trifluoromethyl-substituted benzanilides have utilized DFT calculations to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule in the gas phase. This theoretical geometry can then be compared with experimental data from X-ray crystallography to understand the effects of crystal packing forces. researchgate.netnih.gov

Analyze Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Derive Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and NMR chemical shifts. nih.gov Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral features. nih.gov For example, a study on a sulfonamide-Schiff base derivative successfully correlated experimental and DFT-calculated spectral data to confirm its formation. nih.gov

Chemoinformatics and Virtual Screening Approaches for Novel Analogue Discovery and Lead Optimization

Chemoinformatics and virtual screening are essential components of modern drug discovery, enabling the rapid in silico evaluation of large chemical libraries to identify promising new compounds. patsnap.com N-(3-methylphenyl)-2-(trifluoromethyl)benzamide can serve as a scaffold or a starting point in these approaches.

The process of novel analogue discovery and lead optimization involves several key steps:

Scaffold-Based Searching: Using the core benzanilide structure of the compound to search chemical databases for commercially available or synthetically accessible analogues with diverse substitutions.

Virtual Screening: Docking a library of these analogues against a specific protein target to identify compounds with predicted high binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues. patsnap.com

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. oncodesign-services.comcriver.com

The ultimate goal of lead optimization is to refine the structure of a lead compound to improve its efficacy, selectivity, pharmacokinetic profile, and safety, transforming it into a viable drug candidate. patsnap.comoncodesign-services.com

Crystallographic Analysis of Compound-Target Co-complexes (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. wikipedia.org While a co-crystal structure of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide with a biological target has not been reported, analysis of the compound itself and its analogues provides critical structural information.

Crystallographic studies on trifluoromethyl- and halogen-substituted benzamides reveal key structural features that influence their packing and interactions. researchgate.netnih.govresearchgate.net These studies provide precise measurements of bond lengths, bond angles, and torsion angles. A crucial parameter in benzanilides is the dihedral angle between the two aromatic rings, which is significantly influenced by the substitution pattern and the intermolecular forces in the crystal lattice. nih.govresearchgate.net

| Compound | Dihedral Angle Between Rings | Key Structural Feature | Reference |

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | 43.94° and 55.66° (two molecules in asymmetric unit) | N—H⋯O hydrogen bonds form chains. | nih.gov |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | 10.40° | Chains linked by Br⋯Br contacts. | nih.gov |

| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide | 12.5° | Chains linked by I⋯I contacts. | nih.gov |

| N-(3-methylphenyl)benzamide | 70.8° to 74.2° (four molecules in asymmetric unit) | Molecules linked into a chain via N—H···O hydrogen bonds. | researchgate.net |

Advanced Analysis of Intermolecular Interactions in Biological and Crystalline Environments (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide and its analogues is governed by a complex interplay of intermolecular interactions. These non-covalent forces are fundamental to molecular recognition in both material science and biology.

Hydrogen Bonding: The N—H group of the amide linkage acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. In virtually all crystalline benzanilides, strong N—H⋯O hydrogen bonds are the primary interaction, often linking molecules into chains or dimers. nih.govresearchgate.net Weaker C—H⋯O and C—H⋯F interactions also play a significant role in stabilizing the crystal structure. researchgate.netresearchgate.net

Halogen Bonding: In analogues where a halogen is present, halogen bonds (e.g., Br⋯Br, I⋯I) can be a dominant directional force, linking hydrogen-bonded chains into ribbons or sheets. nih.gov The trifluoromethyl group itself is not a typical halogen bond donor, but interactions involving its fluorine atoms (C-H···F and F···F) are significant. researchgate.netresearchgate.net

π-π Stacking: These interactions occur between the aromatic rings. In many substituted benzanilides, weak offset π-π stacking is observed, where the rings are parallel but displaced. nih.gov The strength and geometry of these interactions are highly dependent on the electronic nature of the substituents on the rings. The electron-withdrawing trifluoromethyl group can polarize the π-system of its attached ring, potentially favoring interactions with the more electron-rich methyl-substituted ring. nih.gov

| Interaction Type | Description | Typical Distance | Reference |

| N—H⋯O Hydrogen Bond | Strong interaction linking amide groups. | ~2.0 - 2.2 Å (H⋯O) | researchgate.netnih.gov |

| Halogen-Halogen Contact | Links molecules in halogenated analogues. | Br⋯Br = 3.61 Å, I⋯I = 3.78 Å | nih.gov |

| π-π Stacking | Weak offset stacking between aromatic rings. | Intercentroid distance ~3.86 Å | nih.gov |

| C—H⋯F Hydrogen Bond | Weak interactions involving the CF3 group. | - | researchgate.netresearchgate.net |

A comprehensive analysis of these varied intermolecular forces is essential for understanding the solid-state properties of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide and for designing new molecules with desired self-assembly characteristics or biological activities.

Future Research Directions and Translational Perspectives for N 3 Methylphenyl 2 Trifluoromethyl Benzamide

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

While the initial therapeutic focus of a compound may be narrow, its underlying chemical scaffold can possess the potential to interact with a variety of biological targets. The benzamide (B126) chemical structure is a versatile scaffold known to exhibit a range of biological activities. nih.gov Future research should therefore prioritize the exploration of novel applications for N-(3-methylphenyl)-2-(trifluoromethyl)benzamide beyond its primary mechanism of action.

A key area of investigation is in the realm of infectious diseases. Certain benzamide and picolinamide (B142947) scaffolds have demonstrated antifungal properties by targeting Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi like Saccharomyces cerevisiae. nih.gov This opens a compelling avenue for screening N-(3-methylphenyl)-2-(trifluoromethyl)benzamide and its analogues for activity against a panel of pathogenic fungi, particularly those that have developed resistance to existing treatments.

Furthermore, the benzamide moiety is a component of compounds designed as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential applications in neurological disorders or diseases characterized by enzymatic dysregulation. nih.gov A comprehensive target deconvolution strategy, employing techniques such as chemogenomic profiling and biochemical assays, could uncover previously unknown molecular targets and thus expand the therapeutic potential of this compound into new areas. nih.gov

| Potential Therapeutic Area | Potential Biological Target | Rationale |

| Antifungal | Sec14p (Phospholipid Transfer Protein) | Benzamide scaffolds have shown activity against this essential fungal protein. nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) | The benzamide pharmacophore is present in known AChE inhibitors. nih.gov |

| Glaucoma, Edema | Carbonic Anhydrases (CAs) | Benzamide derivatives have been successfully designed as CA inhibitors. nih.gov |

| Oncology | Histone Deacetylases (HDACs) | N-substituted benzamides have been synthesized and evaluated as antitumor agents, showing activity against various cancer cell lines. nih.gov |

Development of Advanced Synthetic Methodologies for Structurally Complex Analogues and Prodrugs

To enhance the therapeutic profile of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, the development of advanced synthetic methods is crucial. These methods should facilitate the creation of structurally diverse analogues to refine potency, selectivity, and pharmacokinetic properties. The synthesis of N-substituted benzamide derivatives often involves standard amide bond formation techniques, but future work should focus on more innovative and efficient strategies. nih.govnih.gov

The generation of a library of analogues could involve systematic modifications at three key positions:

The N-phenyl Ring: Introducing various substituents on the 3-methylphenyl ring to probe structure-activity relationships (SAR).

The Benzoyl Ring: Altering the substitution pattern on the 2-(trifluoromethyl)benzoyl ring to modulate target binding and physicochemical properties.

The Amide Linker: Exploring bioisosteric replacements for the amide bond to improve metabolic stability or alter conformational preferences.

Moreover, the development of prodrugs represents a critical strategy for improving properties like solubility or bioavailability. A prodrug is an inactive precursor that is converted into the active drug form in vivo. For N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, this could involve attaching a promoiety to the amide nitrogen, which is later cleaved by physiological or pathological processes to release the parent compound.

| Synthetic Strategy | Objective | Example Approach |

| Analogue Synthesis | Improve potency, selectivity, and ADME properties. | Use diverse amines and activated carboxylic acids in amide bond formation, such as HATU-mediated coupling. nih.gov |

| Prodrug Development | Enhance solubility, bioavailability, or targeted delivery. | Attach a cleavable promoiety (e.g., an amino acid, phosphate (B84403) group) to the amide nitrogen. |

| Novel Methodologies | Increase efficiency and reduce environmental impact. | Develop solvent-free direct amidation reactions under catalyst-free conditions. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, more cost-effective, and more accurate. ijettjournal.org For the N-(3-methylphenyl)-2-(trifluoromethyl)benzamide scaffold, AI and ML can be applied across the entire discovery and design pipeline. nih.govorscience.ru

ML algorithms can be trained on large datasets of known benzamide compounds and their biological activities to build predictive models. mdpi.com These models can then be used for:

Virtual Screening: Rapidly screening vast virtual libraries of compounds to identify novel benzamide derivatives with a high probability of being active against a specific target. nih.gov

De Novo Design: Generating entirely new molecular structures based on the benzamide scaffold that are optimized for desired properties like high binding affinity and low predicted toxicity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the process. mdpi.com

Strategies for Overcoming Potential Resistance Mechanisms in Target Pathways

Drug resistance is a major challenge in pharmacotherapy, where pathogens or cancer cells evolve to become insensitive to a previously effective drug. biorxiv.org For a targeted agent like N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, resistance could emerge through several mechanisms, primarily related to its molecular target. nih.gov

Potential mechanisms of resistance include:

Target Mutation: Amino acid substitutions in the drug's binding site can reduce its binding affinity, rendering it less effective. biorxiv.orgnih.gov

Target Overexpression: The cell may increase the production of the target protein, requiring higher concentrations of the drug to achieve the same inhibitory effect.

Acquisition of Alternative Pathways: Cells might activate or acquire alternative biochemical pathways that bypass the function of the inhibited target. researchgate.net

To proactively address these challenges, future research should focus on several strategies. One approach is to use structural biology and computational modeling to predict which mutations in the target protein are likely to confer resistance. This information can guide the design of second-generation analogues that are effective against both the wild-type and mutated targets. Additionally, understanding the conformational dynamics of the target's active site could reveal ways to design inhibitors that are less susceptible to resistance mutations. nih.govresearchgate.net

Investigation of Multi-Target Modulators and Combination Therapies

Complex diseases often involve multiple biological pathways. Therefore, therapies that act on a single target may have limited efficacy or be susceptible to resistance. Two promising strategies to address this complexity are the development of multi-target modulators and the use of combination therapies.

A multi-target modulator is a single molecule designed to interact with two or more distinct biological targets. This approach can lead to synergistic efficacy and a lower likelihood of resistance. The benzamide scaffold is well-suited for this strategy. For example, hybrid molecules incorporating both benzamide and benzenesulfonamide (B165840) moieties have been created that simultaneously inhibit carbonic anhydrase and acetylcholinesterase. nih.gov Future research could explore designing derivatives of N-(3-methylphenyl)-2-(trifluoromethyl)benzamide that modulate a primary target while also acting on a secondary target relevant to the disease pathology.

Combination therapy , the use of two or more drugs with different mechanisms of action, is another powerful approach. N-(3-methylphenyl)-2-(trifluoromethyl)benzamide could be tested in combination with existing drugs to achieve a synergistic therapeutic effect or to overcome resistance. For instance, if resistance emerges due to the activation of a bypass pathway, combining it with a drug that inhibits that secondary pathway could restore efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-methylphenyl)-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reactions (e.g., amidation via carbodiimide coupling) between 2-(trifluoromethyl)benzoic acid derivatives and 3-methylaniline. Optimize solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., HATU or EDCI) to improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane ensures product isolation.

- Data Consideration : Monitor reaction progress using TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing N-(3-methylphenyl)-2-(trifluoromethyl)benzamide?

- Methodology :

- NMR : ¹H/¹³C NMR confirms aromatic substitution patterns and amide bond formation. The trifluoromethyl group appears as a distinct peak in ¹⁹F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.